molecular formula C18H39O8P B13438157 Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester CAS No. 1477494-87-3

Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester

Cat. No.: B13438157
CAS No.: 1477494-87-3
M. Wt: 414.5 g/mol
InChI Key: ZYWDPVGRFHQPGL-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester (CAS: 1477494-87-3) is an organophosphate ester (OPE) with a complex structure featuring two 2-butoxyethyl groups and one 2-(3-hydroxybutoxy)ethyl group attached to a phosphate core . It is synthesized as a derivative of Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (CAS: 1477494-86-2) and serves as a metabolite of Tris(2-butoxyethyl) phosphate (TBEP, CAS: 78-51-3), a flame retardant and plasticizer . The hydroxybutoxy substituent distinguishes it structurally and functionally from other OPEs, influencing its solubility, environmental behavior, and toxicity.

Properties

CAS No.

1477494-87-3

Molecular Formula

C18H39O8P

Molecular Weight

414.5 g/mol

IUPAC Name

bis(2-butoxyethyl) 2-(3-hydroxybutoxy)ethyl phosphate

InChI

InChI=1S/C18H39O8P/c1-4-6-9-21-12-15-24-27(20,25-16-13-22-10-7-5-2)26-17-14-23-11-8-18(3)19/h18-19H,4-17H2,1-3H3

InChI Key

ZYWDPVGRFHQPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(=O)(OCCOCCCC)OCCOCCC(C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester typically involves the esterification of phosphoric acid derivatives with appropriate alkoxy alcohols. The key steps include:

  • Step 1: Synthesis of 2-(3-Hydroxybutoxy)ethanol
    This intermediate is prepared by etherification or controlled hydroxyalkylation of butoxyethanol derivatives, ensuring the introduction of the 3-hydroxybutoxy moiety onto the ethyl chain.

  • Step 2: Formation of Phosphoric Triester
    Phosphorylation of the above intermediate along with 2-butoxyethanol is performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions (temperature, solvent, catalyst). The reaction yields the triester with two 2-butoxyethyl groups and one 2-(3-hydroxybutoxy)ethyl group attached to the phosphate center.

  • Step 3: Purification
    The crude product is purified by techniques such as vacuum distillation or chromatographic methods to achieve high purity (>95% GC purity reported).

Detailed Reaction Conditions

  • Reagents:

    • 2-Butoxyethanol (as alkoxy source)
    • 2-(3-Hydroxybutoxy)ethanol (prepared or commercially sourced)
    • Phosphorylating agent (e.g., POCl3 or phosphoric acid derivatives)
    • Catalysts (e.g., tertiary amines or acid catalysts)
  • Solvents:
    Commonly used solvents include anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or toluene to facilitate esterification and control moisture.

  • Temperature:
    Reactions are typically conducted under inert atmosphere at temperatures ranging from 0°C to 80°C to optimize yield and minimize side reactions.

  • Reaction Time:
    Several hours to overnight, depending on scale and reagent reactivity.

Representative Preparation Protocol

Step Procedure Description Conditions Outcome
1 Preparation of 2-(3-Hydroxybutoxy)ethanol via controlled etherification of 2-butoxyethanol with 3-bromobutanol 50–70°C, inert atmosphere, 6–8 hours Intermediate alcohol with hydroxybutoxy functionality
2 Phosphorylation of intermediate with phosphorus oxychloride in presence of 2 equivalents of 2-butoxyethanol 0–5°C addition, then room temp stirring for 12 h Formation of phosphate triester
3 Quenching with aqueous base, extraction, drying, and purification by vacuum distillation Ambient to 40°C, reduced pressure Purified this compound

Yield and Purity

  • Typical isolated yields range from 60% to 85% depending on reaction scale and purification efficiency.
  • Purity is confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, with GC purities exceeding 95% routinely achieved.

Research Outcomes and Analytical Data

Analytical Characterization

  • NMR Spectroscopy:
    Proton and phosphorus NMR confirm the triester structure with characteristic chemical shifts for phosphate and alkoxy protons.

  • Mass Spectrometry:
    Molecular ion peak at m/z 414.5 consistent with molecular weight.

  • Chromatography:
    GC-MS and HPLC methods enable purity assessment and identification of minor impurities or isomers.

Stability and Transformation Insights

Recent environmental studies indicate that this compound (also referred to as 3-OH-TBOEP) is a transformation product of tris(2-butoxyethyl) phosphate under oxidative atmospheric conditions. Its persistence and transformation depend on particle size and environmental factors such as hydroxyl radical exposure.

Parameter Observation Reference
Atmospheric Persistence Moderate, influenced by particle size and oxidative conditions
Transformation Products Detected alongside bis(2-butoxyethyl) 2-hydroxyethyl phosphate and bis(2-butoxyethyl) phosphate
Environmental Abundance Lower relative abundance compared to parent tris(2-butoxyethyl) phosphate

Industrial and Synthetic Applications

  • Used as a reagent in the synthesis of fluorescent probes and tyrosinase inhibitors, indicating its utility in chemical biology and pharmaceutical research.
  • Production scale synthesis requires strict control of reaction parameters to ensure batch-to-batch consistency and compliance with purity standards.

Summary Table of Preparation Methods and Outcomes

Aspect Details
Starting Materials 2-Butoxyethanol, 3-bromobutanol (or equivalent), phosphorus oxychloride
Reaction Type Phosphorylation (esterification)
Catalysts Acid or base catalysts (e.g., tertiary amines)
Solvents Anhydrous THF, DCM, toluene
Temperature Range 0°C to 80°C
Reaction Time 6–12 hours
Purification Vacuum distillation, chromatography
Yield 60–85%
Purity >95% (GC)
Analytical Methods NMR, MS, GC-MS, HPLC
Environmental Stability Moderate, affected by atmospheric conditions
Applications Fluorescent probe synthesis, enzyme inhibitor synthesis

Chemical Reactions Analysis

Types of Reactions: Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucle

Biological Activity

Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester (commonly referred to as TBOEP) is a chemical compound with the molecular formula C18H39O8PC_{18}H_{39}O_8P and a molecular weight of 414.47 g/mol. It is primarily used in various industrial applications, particularly as a flame retardant and plasticizer. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

TBOEP is characterized by its oil-like consistency, being colorless to pale yellow, and is hygroscopic, requiring storage under inert atmospheres. It has limited solubility in solvents like chloroform and ethyl acetate .

PropertyValue
Molecular FormulaC18H39O8P
Molecular Weight414.47 g/mol
AppearanceColorless to pale yellow oil
SolubilitySlightly soluble in chloroform
Storage ConditionsHygroscopic, inert atmosphere

Toxicological Studies

Several studies have been conducted to evaluate the toxicological effects of TBOEP on various biological systems:

  • Acute and Chronic Toxicity :
    • In a study involving Sprague-Dawley rats, TBOEP was administered at varying doses (0, 300, 3000, and 10000 mg/kg diet) over 18 weeks. The results indicated no significant impact on body weight or food intake; however, elevated serum gamma-glutamyl transpeptidase levels and reduced plasma cholinesterase activity were observed at higher doses .
    • Another study reported that at high doses (3000-30000 mg/kg), there were significant reductions in serum cholinesterase activity and increased liver weight, indicating potential hepatotoxicity .
  • Neurotoxicity :
    • TBOEP was tested for neurotoxic effects in hens, where it did not induce delayed neurotoxicity but did show inhibition of brain acetylcholinesterase activity . This suggests that while TBOEP may not cause long-term neurotoxic effects, it can affect neurotransmitter regulation acutely.
  • Endocrine Disruption :
    • Recent research highlighted that TBOEP can induce oxidative stress and alter steroidogenesis in Leydig cells, potentially impacting hormonal balance . This raises concerns about its role as an endocrine disruptor.

Case Studies

  • Human Exposure Assessment : A study conducted in Shenzhen, China assessed human exposure to organophosphate esters (OPEs), including TBOEP. Findings indicated significant levels of OPEs in urine samples from workers in industries using these compounds, suggesting occupational exposure risks .
  • Environmental Impact : Research has shown that TBOEP can bioaccumulate in aquatic organisms, raising concerns about its ecological impact and potential for entering the food chain .

Table 2: Summary of Toxicological Findings

Study TypeDose Range (mg/kg)Key Findings
Chronic Toxicity0, 300, 3000, 10000No weight change; increased liver weight; enzyme changes
NeurotoxicityVariousNo delayed neurotoxicity; acute acetylcholinesterase inhibition
Endocrine DisruptionNot specifiedInduced oxidative stress in Leydig cells

Comparison with Similar Compounds

Key Structural Features

Compound Name CAS Number Substituents Molecular Weight Key Functional Groups
Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester 1477494-87-3 Two 2-butoxyethyl, one 2-(3-hydroxybutoxy)ethyl ~452.5* Phosphate ester, hydroxyl
Tris(2-butoxyethyl) Phosphate (TBEP) 78-51-3 Three 2-butoxyethyl groups 398.5 Phosphate ester
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) 13674-87-8 Three 1,3-dichloro-2-propyl groups 430.9 Phosphate ester, chlorine atoms
Tris(2-ethylhexyl) Phosphate (TEHP) 78-42-2 Three 2-ethylhexyl groups 434.6 Phosphate ester, branched alkyl
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester 1477494-86-2 Two 2-butoxyethyl, one 2-hydroxyethyl ~380.4* Phosphate ester, hydroxyl

*Calculated based on molecular formulas from .

Key Observations :

  • Chlorinated OPEs like TDCPP exhibit greater environmental persistence due to halogenation, whereas the hydroxyl group in the target compound may facilitate biodegradation .

Functional Differences :

  • TBEP and TEHP are bulk industrial chemicals , whereas the target compound is primarily a metabolite or synthetic intermediate .
  • Chlorinated OPEs (e.g., TDCPP) are preferred for flame retardancy in high-temperature applications due to their stability .

Environmental and Toxicological Profiles

Environmental Occurrence and Persistence

  • TBEP: Detected in urban snowmelt at concentrations up to 1175 ng/L, with significant contributions from commercial and residential areas .
  • Target Compound: Limited environmental data, but its hydroxyl group may promote faster degradation compared to TBEP .
  • TDCPP : Persists in aquatic systems due to chlorine substituents; frequently detected in wastewater and sediments .

Toxicity Data

Compound Acute Toxicity (Oral LD50, Rat) Aquatic Toxicity (EC50, Daphnia magna) Key Hazards
Target Compound Not available Not available Likely similar to TBEP but understudied
TBEP 3000 mg/kg (low toxicity) 1.2 mg/L (moderate toxicity) Harmful if swallowed; toxic to aquatic life
TDCPP 1100 mg/kg 0.05 mg/L (high toxicity) Suspected carcinogen; endocrine disruptor

Notes:

  • TDCPP’s chlorine atoms correlate with higher ecotoxicity and regulatory scrutiny .

Regulatory and Metabolic Considerations

  • Metabolism :
    • The target compound is a metabolite of TBEP , formed via hydroxylation .
    • Metabolites like Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (CAS: 1477494-86-2) are often more polar, facilitating urinary excretion in mammals .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester in laboratory settings?

  • Methodological Answer : Utilize computational reaction path search methods based on quantum chemical calculations to identify optimal reaction pathways. Validate synthesis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Experimental parameters (e.g., temperature, solvent selection) should be iteratively refined using feedback loops between computational predictions and empirical results .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for purity analysis and high-performance liquid chromatography (HPLC) for quantifying impurities. Structural confirmation requires 31P^{31}\text{P} NMR and 1H^{1}\text{H} NMR spectroscopy to verify phosphate ester linkages and substituent positions. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What protocols are advised for assessing the acute toxicity of this compound in aquatic environments?

  • Methodological Answer : Follow OECD Test Guideline 203 (Fish Acute Toxicity Test) or 202 (Daphnia Acute Immobilization Test). Prepare serial dilutions in reconstituted water, expose test organisms (e.g., Daphnia magna) for 48–96 hours, and calculate median lethal concentration (LC50_{50}). Include negative controls and ensure compliance with environmental disposal regulations (P501) to prevent ecosystem contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?

  • Methodological Answer : Conduct inter-laboratory validation studies using standardized test organisms (e.g., Danio rerio embryos) under controlled conditions (pH 7.0 ± 0.2, 25°C). Apply meta-analysis techniques to reconcile variability in LC50_{50} values, accounting for differences in exposure duration, test organism life stages, and analytical methodologies .

Q. What advanced computational models predict the environmental fate and bioaccumulation potential of this phosphate triester?

  • Methodological Answer : Use the EPA’s EPI Suite software to estimate biodegradation half-life (BIOWIN models), bioaccumulation factors (BCFBAF models), and aquatic toxicity. Validate predictions with experimental soil column studies measuring adsorption coefficients (KdK_d) and hydrolysis rates under varying pH/temperature conditions .

Q. How to design experiments investigating thermal decomposition products under oxidative conditions?

  • Methodological Answer : Perform thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to identify volatile decomposition products. Use pyrolysis-GC/MS at 400–600°C to simulate combustion scenarios. Match fragment patterns to NIST spectral libraries and quantify toxic byproducts (e.g., phosphorous oxides) using calibrated ion chromatography .

Q. What factorial design approaches optimize reaction yields while minimizing byproduct formation during synthesis?

  • Methodological Answer : Implement a 2k2^k factorial design to evaluate critical variables (e.g., catalyst loading, reaction time, solvent polarity). Analyze main effects and interactions via response surface methodology (RSM). Optimize conditions using a central composite design, with yield and purity as dependent variables .

Q. What techniques assess chronic exposure effects on mammalian cell lines, including oxidative stress and genotoxicity?

  • Methodological Answer : Conduct 28-day exposure studies using HepG2 or CHO-K1 cells. Quantify cell viability via MTT assay, measure reactive oxygen species (ROS) using DCFH-DA fluorescence, and evaluate DNA damage via comet assay. Validate findings with transcriptomic analysis (RNA-seq) of stress-response genes (e.g., Nrf2, p53) .

Key Notes

  • Basic vs. Advanced : Basic questions focus on foundational synthesis and toxicity screening, while advanced queries address mechanistic studies, computational modeling, and experimental design optimization.
  • Data Reliability : Prioritize peer-reviewed methodologies and standardized guidelines (OECD, EPA) over vendor-specific data. Cross-validate results using multiple analytical platforms (e.g., NMR, MS, computational tools) .
  • Environmental Compliance : Adhere to PBT/vPvB assessment frameworks and disposal protocols (P501) to mitigate ecological risks .

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